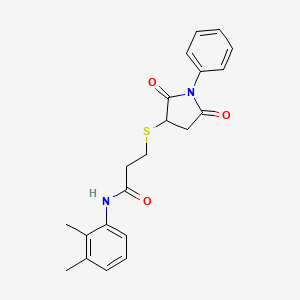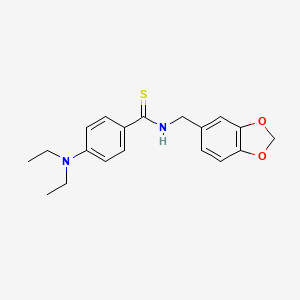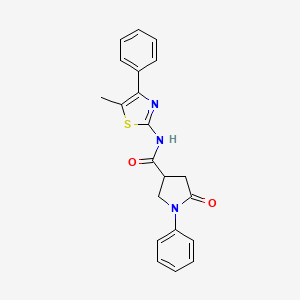![molecular formula C20H15N5O4 B4228932 [5-(Benzylamino)-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone](/img/structure/B4228932.png)
[5-(Benzylamino)-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone
Descripción general
Descripción
“[5-(Benzylamino)-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone” is a synthetic organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “[5-(Benzylamino)-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyl group: Benzylation can be performed using benzyl halides in the presence of a base.
Attachment of the furyl group: This step may involve a coupling reaction with furyl-containing reagents.
Addition of the nitrobenzoyl group: This can be done through acylation reactions using nitrobenzoyl chloride or similar reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
“[5-(Benzylamino)-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone” can undergo various chemical reactions, including:
Oxidation: The furyl and benzyl groups can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
Oxidation products: Carboxylic acids, aldehydes.
Reduction products: Amines.
Substitution products: Various substituted triazoles.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of “[5-(Benzylamino)-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone” involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The nitrobenzoyl group may participate in redox reactions, affecting cellular processes. The benzyl and furyl groups can enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-benzyl-1H-1,2,4-triazol-5-amine: Lacks the furyl and nitrobenzoyl groups.
3-(2-furyl)-1-(3-nitrobenzoyl)-1H-1,2,4-triazol-5-amine: Lacks the benzyl group.
N-benzyl-3-(2-furyl)-1H-1,2,4-triazol-5-amine: Lacks the nitrobenzoyl group.
Uniqueness
“[5-(Benzylamino)-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone” is unique due to the combination of its functional groups, which confer distinct chemical properties and potential biological activities. The presence of the nitrobenzoyl group, in particular, may enhance its reactivity and interaction with biological targets.
Propiedades
IUPAC Name |
[5-(benzylamino)-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O4/c26-19(15-8-4-9-16(12-15)25(27)28)24-20(21-13-14-6-2-1-3-7-14)22-18(23-24)17-10-5-11-29-17/h1-12H,13H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVVMBSDHLGDEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NN2C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4228860.png)

![5-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-hydroxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4228868.png)
![1-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B4228880.png)
![1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B4228886.png)

![2-(4-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B4228912.png)
![1-(5-Methyl-1,2-oxazol-3-yl)-3-[4-(morpholine-4-carbonyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4228916.png)
![5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B4228920.png)
![N-cyclopropyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4228927.png)
![N-benzyl-4-[3-bromo-4-(cyclopentyloxy)-5-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4228940.png)


